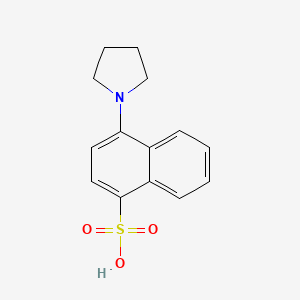
1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- is a chemical compound with the molecular formula C14H15NO3S. It consists of a naphthalene ring substituted with a sulfonic acid group and a pyrrolidinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- typically involves the reaction of naphthalenesulfonic acid derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where the sulfonic acid group is activated, allowing the pyrrolidinyl group to attach to the naphthalene ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity to specific proteins, while the sulfonic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)-: Unique due to the combination of naphthalene, sulfonic acid, and pyrrolidinyl groups.
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a benzonitrile group instead of naphthalene.
1-(4-Cyano-1-naphthyl)-2,3-disubstituted pyrrolidine: Contains a cyano group and additional substituents on the pyrrolidine ring.
Uniqueness
1-Naphthalenesulfonic acid, 4-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the design of new molecules with tailored activities .
特性
CAS番号 |
870888-97-4 |
|---|---|
分子式 |
C14H15NO3S |
分子量 |
277.34 g/mol |
IUPAC名 |
4-pyrrolidin-1-ylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H15NO3S/c16-19(17,18)14-8-7-13(15-9-3-4-10-15)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,9-10H2,(H,16,17,18) |
InChIキー |
FEFLSCYBKBFGSA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=C(C3=CC=CC=C32)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


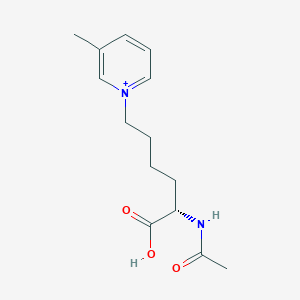
![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)
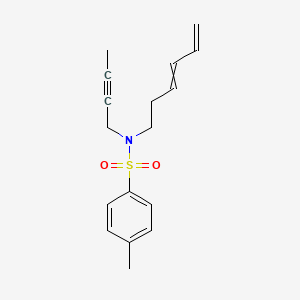
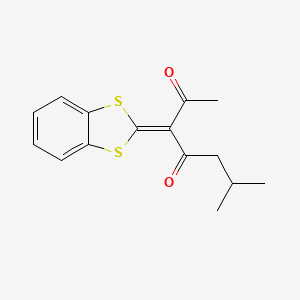
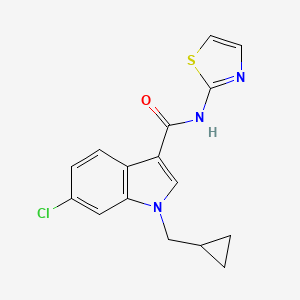
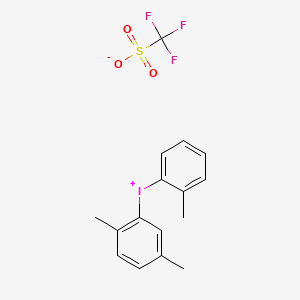
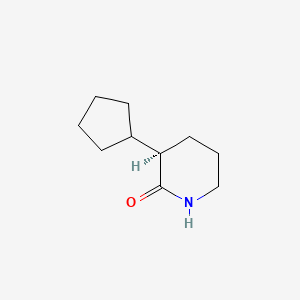
![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
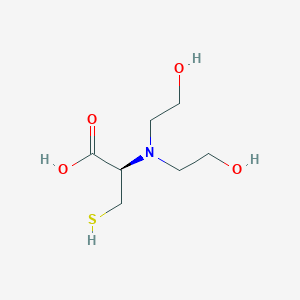
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
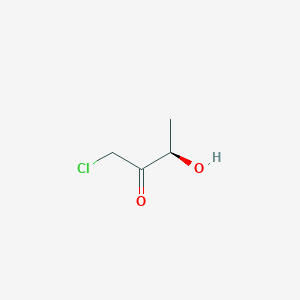
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
